

Boc-Gln-OH molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid
Cat. No.:	B7805175

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An In-Depth Technical Guide to N- α -tert-Butoxycarbonyl-L-glutamine (Boc-Gln-OH)

Abstract

N- α -tert-Butoxycarbonyl-L-glutamine (Boc-Gln-OH) is a cornerstone reagent in synthetic peptide chemistry, particularly in the realm of Solid-Phase Peptide Synthesis (SPPS). As a derivative of the proteinogenic amino acid L-glutamine, its strategic utility is enabled by the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α -amino function. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It covers the fundamental physicochemical properties of Boc-Gln-OH, details its critical role and application in Boc-based SPPS, outlines validated experimental protocols, and discusses the chemical causality behind its use, including common challenges and solutions associated with glutamine incorporation.

Introduction: The Strategic Importance of Boc-Gln-OH

The synthesis of peptides with defined sequences is a fundamental requirement for biomedical research and pharmaceutical development. The Boc protecting group has long been a principal tool in this field, valued for its reliability and distinct deprotection chemistry.^{[1][2]} Boc-Gln-OH serves as the essential building block for incorporating glutamine residues into a growing peptide chain.

Glutamine itself is a critical amino acid, contributing to the structural stability and function of bioactive peptides through its capacity for hydrogen bonding via the side-chain amide.^{[3][4]} However, this same side-chain presents a significant synthetic challenge: the risk of intramolecular cyclization to form a pyroglutamyl (pGlu) residue, particularly during the activation of the carboxylic acid for coupling. The use of N- α -Boc protection is the first line of defense, sterically and electronically shielding the N-terminus to ensure regioselective peptide bond formation at the C-terminus.^{[3][4]} This guide will dissect the chemistry and practical application of Boc-Gln-OH, providing the foundational knowledge required for its successful implementation in the laboratory.

Physicochemical and Structural Data

Accurate characterization of starting materials is a prerequisite for reproducible synthetic outcomes. Boc-Gln-OH is typically supplied as a stable, white to off-white crystalline powder.^[3] ^[4] Its core quantitative properties are summarized below.

Property	Value	Source(s)
Chemical Name	N- α -tert-Butoxycarbonyl-L-glutamine	[3] [5]
Synonyms	Boc-L-glutamine, N-Boc-L-glutamine	[3] [4] [5]
CAS Number	13726-85-7	[3] [5] [6]
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₅	[5] [6] [7]
Linear Formula	NH ₂ COCH ₂ CH ₂ CH(COOH)NHCOOC(CH ₃) ₃	[5] [8]
Molecular Weight	246.26 g/mol	[5] [6] [8]
Melting Point	113-116 °C (with decomposition)	[4] [5] [8]
Appearance	White to off-white crystalline powder	[3] [4]
Solubility	Soluble in DMF, DCM, Methanol. Sparingly soluble in water.	[3]
Optical Activity	$[\alpha]_{20/D} -3.5^\circ$, c = 1 in ethanol	[5] [8]

Core Application: Solid-Phase Peptide Synthesis (SPPS) with Boc Chemistry

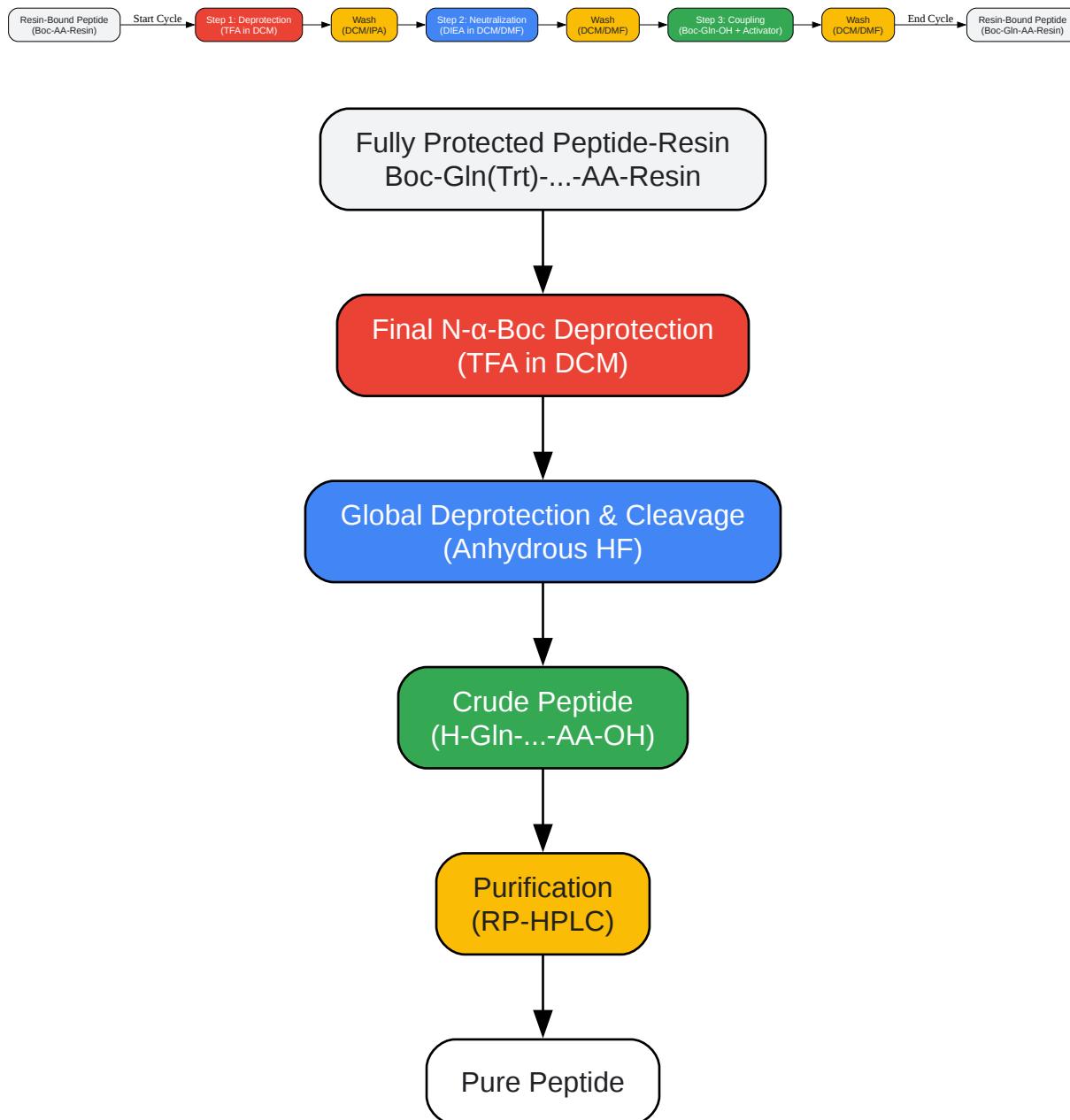
Boc-Gln-OH is a primary reagent for Boc-based Solid-Phase Peptide Synthesis (SPPS), a methodology where a peptide chain is assembled sequentially while anchored to an insoluble polymer support.[\[9\]](#) The cycle of chain elongation involves two key steps: N- α -Boc deprotection and coupling of the next Boc-protected amino acid.

The Boc-SPPS Workflow: Causality and Mechanism

The entire process is predicated on orthogonal protection schemes. The temporary N- α -Boc group is removed with a mild acid (e.g., trifluoroacetic acid, TFA), while the permanent linkage

to the resin and any side-chain protecting groups remain intact until the final step, where they are cleaved with a much stronger acid, such as anhydrous hydrogen fluoride (HF).[2]

The workflow ensures that the reactive α -amino group is only exposed immediately prior to the coupling step, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence.



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- To cite this document: BenchChem. [Boc-Gln-OH molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7805175#boc-gln-oh-molecular-weight-and-formula\]](https://www.benchchem.com/product/b7805175#boc-gln-oh-molecular-weight-and-formula)

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